N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with an imidazole and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated quinoline.
Attachment of the Imidazole Group: The imidazole group can be attached through a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable leaving group on the quinoline core.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the imidazole or quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides, imidazole N-oxides.
Reduction: Reduced quinoline or imidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and materials with unique electronic properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. For example, it could inhibit a kinase involved in cancer cell proliferation.
Material Properties: In materials science, the compound’s electronic properties may be exploited to create conductive or light-emitting materials.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-imidazol-1-yl)propyl]-5-methoxy-1H-indole-2-carboxamide: Similar structure with an indole instead of a quinoline core.
N-(3-(4-(3-(diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzoimidazol-2-amine: Contains a benzoimidazole core and a piperazine moiety.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is unique due to its combination of a quinoline core with both imidazole and thiophene moieties, which may confer distinct electronic and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-15-7-8-20(27-15)19-13-17(16-5-2-3-6-18(16)24-19)21(26)23-9-4-11-25-12-10-22-14-25/h2-3,5-8,10,12-14H,4,9,11H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVCRXGHDJISCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4C=CN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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